molecular formula C9H11NO3 B1612887 2-(2-Amino-4-methoxyphenyl)acetic acid CAS No. 744984-13-2

2-(2-Amino-4-methoxyphenyl)acetic acid

Cat. No. B1612887
CAS RN: 744984-13-2
M. Wt: 181.19 g/mol
InChI Key: GIKONYFALMEFLC-UHFFFAOYSA-N
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Description

2-(2-Amino-4-methoxyphenyl)acetic acid, also known as L-DOPA (L-3,4-dihydroxyphenylalanine), is an amino acid that is produced naturally in the human body. It is a precursor to dopamine, a neurotransmitter that plays a crucial role in the regulation of movement, mood, and motivation. L-DOPA has been widely studied for its potential therapeutic applications in the treatment of Parkinson's disease and other neurological disorders.

Scientific Research Applications

Chemical Synthesis and Reactivity

2-(2-Amino-4-methoxyphenyl)acetic acid plays a role in various chemical synthesis processes. For instance, it is involved in the acylation of amines and pyrazole, leading to the creation of new amides and 1-acylpyrazole. This process was explored using [2-Isopropyl-4-(o-methoxyphenyl)tetrahydropyran-4-yl]acetic acid, a related compound, to show its potential in producing diverse chemical structures (Arutjunyan et al., 2013).

Structural and Spectroscopic Analysis

Structural analysis of similar compounds, like 2-(3-Bromo-4-methoxyphenyl)acetic acid, provides insights into their physical and chemical properties. The study of molecular structures, including bond angles and hydrogen-bonding, is crucial for understanding the reactivity and potential applications of these compounds (Guzei et al., 2010).

Synthesis of Nitrogen Heterocyclic Compounds

2-(2-Amino-4-methoxyphenyl)acetic acid is also relevant in the synthesis of nitrogen heterocyclic compounds. These compounds are synthesized through reactions involving a diversity of bifunctional nucleophiles, demonstrating the versatility of the acid in creating complex molecular structures with potential biological activities (Farouk et al., 2021).

Antimicrobial Activity

Compounds structurally similar to 2-(2-Amino-4-methoxyphenyl)acetic acid have been studied for their antimicrobial properties. For example, certain phenoxyacetic acid derivatives demonstrated significant activity against Mycobacterium tuberculosis, highlighting the potential of related compounds in therapeutic applications (Ali & Shaharyar, 2007).

properties

IUPAC Name

2-(2-amino-4-methoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-13-7-3-2-6(4-9(11)12)8(10)5-7/h2-3,5H,4,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIKONYFALMEFLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60614501
Record name (2-Amino-4-methoxyphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60614501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Amino-4-methoxyphenyl)acetic acid

CAS RN

744984-13-2
Record name (2-Amino-4-methoxyphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60614501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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